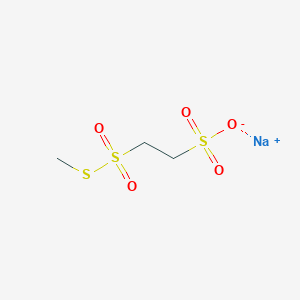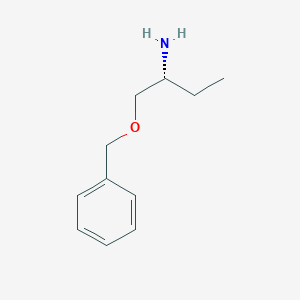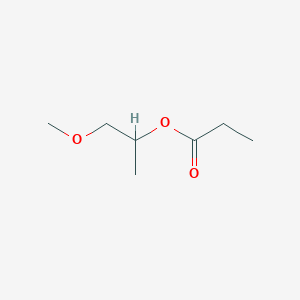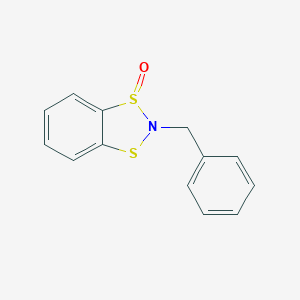
N-Benzyl-1,3,2-benzodithiazole S-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-1,3,2-benzodithiazole S-oxide (BBTSO) is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic organic compound that contains a benzodithiazole ring with a benzyl group attached to it. BBTSO is a versatile compound that has been used in various fields such as organic synthesis, material science, and biochemistry.
Mécanisme D'action
The mechanism of action of N-Benzyl-1,3,2-benzodithiazole S-oxide is not well understood, but it is believed to involve the formation of reactive oxygen species. This compound can undergo oxidation to form a sulfenic acid, which can then react with hydrogen peroxide to form a sulfinic acid. The sulfinic acid can then undergo further oxidation to form a sulfonic acid, which can generate reactive oxygen species such as superoxide and hydrogen peroxide. These reactive oxygen species can then react with cellular components such as proteins and lipids, leading to oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. This compound has also been shown to have anti-inflammatory properties and can inhibit the activity of enzymes such as carbonic anhydrase. In vivo studies have shown that this compound can reduce blood pressure and improve glucose tolerance in rats.
Avantages Et Limitations Des Expériences En Laboratoire
N-Benzyl-1,3,2-benzodithiazole S-oxide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used in various reactions and applications. However, this compound also has some limitations. It is a toxic compound that can cause oxidative damage to cells and tissues. It also has limited solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of N-Benzyl-1,3,2-benzodithiazole S-oxide. One direction is the synthesis of new derivatives of this compound with improved properties such as increased solubility and reduced toxicity. Another direction is the exploration of this compound as a potential therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Further studies are also needed to elucidate the mechanism of action of this compound and its effects on cellular and molecular processes.
Méthodes De Synthèse
N-Benzyl-1,3,2-benzodithiazole S-oxide can be synthesized in various ways, but the most common method is the oxidation of N-benzyl-1,3,2-benzodithiazole with hydrogen peroxide in the presence of acetic acid. The reaction proceeds through the formation of an intermediate sulfenic acid, which is then oxidized to this compound. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
N-Benzyl-1,3,2-benzodithiazole S-oxide has been used in various scientific research applications, including organic synthesis, material science, and biochemistry. In organic synthesis, this compound has been used as a reagent for the oxidation of alcohols and sulfides. It has also been used as a catalyst in various reactions such as the oxidation of alkenes and the synthesis of heterocycles. In material science, this compound has been used as a building block for the synthesis of polymers and as a dopant for organic light-emitting diodes. In biochemistry, this compound has been used as a probe for the detection of reactive oxygen species and as an inhibitor of enzymes such as carbonic anhydrase.
Propriétés
Numéro CAS |
145025-50-9 |
|---|---|
Formule moléculaire |
C13H11NOS2 |
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
2-benzyl-1λ4,3,2-benzodithiazole 1-oxide |
InChI |
InChI=1S/C13H11NOS2/c15-17-13-9-5-4-8-12(13)16-14(17)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Clé InChI |
HJBJVVJKXTUDQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2SC3=CC=CC=C3S2=O |
SMILES canonique |
C1=CC=C(C=C1)CN2SC3=CC=CC=C3S2=O |
Synonymes |
N-benzyl-1,3,2-benzodithiazole S-oxide N-Bz-1,3,2-BDTSO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



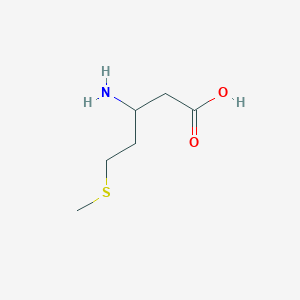


![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)


